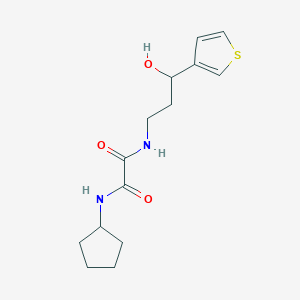

formamide CAS No. 25542-19-2](/img/structure/B2871854.png)

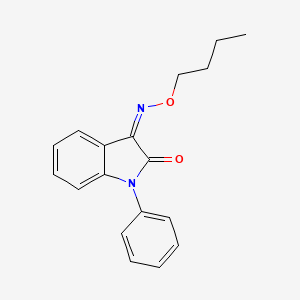

(E)-N-[(methoxycarbonyl)imino](tert-butoxy)formamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-N-(methoxycarbonyl)iminoformamide” is an amide, which is a type of organic compound. Amides are derivatives of carboxylic acids where the hydroxyl group (-OH) is replaced by an amine group (-NH2, -NHR, or -NR2). They play a significant role in the biochemistry of life as they are key building blocks of proteins .

Molecular Structure Analysis

The molecular structure of amides is characterized by the presence of a carbonyl group (C=O) and an amine group attached to the same carbon atom . The specific structure of “(E)-N-(methoxycarbonyl)iminoformamide” would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis

Amides can undergo a variety of chemical reactions. One common reaction is hydrolysis, where the amide is broken down into a carboxylic acid and an amine or ammonia in the presence of water . The specific reactions that “(E)-N-(methoxycarbonyl)iminoformamide” would undergo would depend on the specific conditions and reagents present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For amides, these properties can include a high boiling point due to the presence of polar bonds, and the ability to participate in hydrogen bonding .科学的研究の応用

Green Chemistry

Application: Chiral Separation for Drug Manufacturing An innovative approach has been developed for the chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, a crucial intermediate in the synthesis of the anti-HCV drug Velpatasvir . This method eliminates the need for salinization and several organic solvents, replacing them with water, which is a significant step towards eco-friendly manufacturing processes.

Organic Synthesis

Application: Formation/Cleavage of O-tert-butoxy Carbonates A sustainable method using erbium (III) as a catalyst has been introduced for the formation and cleavage of O-tert-butoxy carbonates of alcohols and phenols . This process is solvent-free and utilizes ultrasound-assisted synthesis, highlighting its potential for enhancing the sustainability of organic synthesis.

Pharmaceutical Chemistry

Application: Direct Synthesis of Tertiary Butyl Esters Tertiary butyl esters are widely used in synthetic organic chemistry. A direct method for introducing the tert-butoxycarbonyl group into various organic compounds has been developed, utilizing flow microreactor systems . This technique offers a straightforward and scalable approach for the production of these esters.

作用機序

特性

IUPAC Name |

tert-butyl (NE)-N-methoxycarbonyliminocarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-7(2,3)13-6(11)9-8-5(10)12-4/h1-4H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGMXVAFAFDOOE-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=N/C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

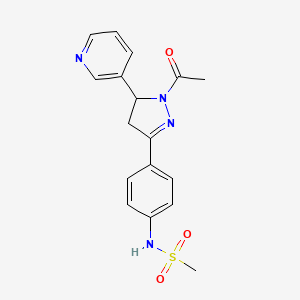

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline](/img/structure/B2871776.png)

![3-fluoro-5-methyl-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2871777.png)

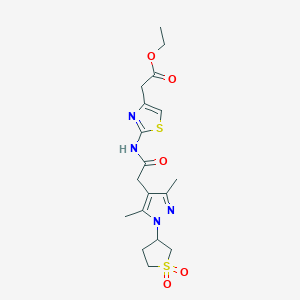

![3-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2871786.png)

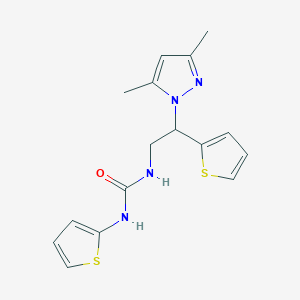

![1-(3-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)ethanone](/img/structure/B2871787.png)

![N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2871791.png)

![2-Chloro-N-cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2871792.png)